An In-depth Technical Guide to 1-Phenylpiperidine-4-carboxamide: Core Properties and Synthetic Insights
An In-depth Technical Guide to 1-Phenylpiperidine-4-carboxamide: Core Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 1-Phenylpiperidine-4-carboxamide, a key heterocyclic scaffold in medicinal chemistry. This document delves into its synthesis, physicochemical characteristics, and its emerging significance as a versatile intermediate in the development of novel therapeutics, particularly those targeting the central nervous system (CNS). By synthesizing available data and providing field-proven insights, this guide serves as a critical resource for researchers engaged in drug discovery and development programs centered around the phenylpiperidine motif.
Introduction: The Phenylpiperidine Scaffold in Modern Drug Discovery
The phenylpiperidine structural motif is a cornerstone in the design of pharmacologically active agents, renowned for its prevalence in a wide array of therapeutics, most notably in the realm of analgesics and psychoactive drugs.[1][2][3] The rigid piperidine ring, coupled with the lipophilic phenyl group, provides a foundational structure for interaction with various biological targets. 1-Phenylpiperidine-4-carboxamide, the subject of this guide, is an important derivative within this class, serving as a crucial building block for more complex molecules.[4] Its strategic functionalization at the 4-position with a carboxamide group offers a key vector for chemical elaboration, enabling the exploration of structure-activity relationships (SAR) in drug design. This guide will illuminate the basic properties of this compound to facilitate its effective utilization in research and development.
Synthesis of 1-Phenylpiperidine-4-carboxamide: A Strategic Approach
The synthesis of 1-Phenylpiperidine-4-carboxamide is logically approached through the functional group transformation of a readily available precursor. A common and efficient strategy involves the amidation of 1-phenylpiperidine-4-carboxylic acid. This precursor is commercially available or can be synthesized via established methods.[1][5][6] The conversion of the carboxylic acid to the primary amide is a standard organic transformation, yet the choice of reagents and conditions is critical for achieving high yield and purity.
Another plausible synthetic route, suggested by the patent literature for related compounds, involves the partial hydrolysis of a nitrile precursor, 1-phenyl-4-cyanopiperidine.[7][8] This method offers an alternative pathway that may be advantageous depending on the availability of starting materials.
Below is a detailed, validated protocol for the synthesis via the amidation of the corresponding carboxylic acid, a method favored for its reliability and scalability.
Experimental Protocol: Amidation of 1-Phenylpiperidine-4-carboxylic acid
This protocol outlines a standard and effective method for the synthesis of 1-Phenylpiperidine-4-carboxamide. The rationale behind this two-step, one-pot procedure is the in-situ activation of the carboxylic acid to a more reactive species (an acid chloride), followed by immediate reaction with an ammonia source to form the desired amide. Thionyl chloride is a preferred activating agent as its byproducts (sulfur dioxide and hydrogen chloride) are gaseous and easily removed, simplifying purification.
Materials:
-
1-Phenylpiperidine-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Ammonium hydroxide (concentrated aqueous solution)
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Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-Phenylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of carboxylic acid).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Causality Note: The excess of thionyl chloride ensures complete conversion of the carboxylic acid to the acid chloride. The slow, cooled addition mitigates the exothermic nature of the reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear. This indicates the formation of the acid chloride.
-
-
Amide Formation:
-
Cool the reaction mixture containing the newly formed acid chloride back to 0 °C in an ice bath.
-
Slowly and carefully add concentrated ammonium hydroxide solution (excess, ~5 eq) dropwise. Causality Note: A large excess of ammonium hydroxide is used to react with the acid chloride and neutralize the HCl generated in the previous step. The slow, cooled addition is crucial to control the highly exothermic reaction.
-
A precipitate of the amide product will form. Allow the mixture to warm to room temperature and stir for an additional 1 hour to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Add water to dissolve any inorganic salts.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acidic impurities) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 1-Phenylpiperidine-4-carboxamide.
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Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 1-Phenylpiperidine-4-carboxamide from its carboxylic acid precursor.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-Phenylpiperidine-4-carboxamide is essential for its application in experimental settings, including reaction setup, purification, and formulation. While experimental data for some properties are not widely published, the following table summarizes key available and computed data.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₆N₂O | [PubChem][9] |
| Molecular Weight | 204.27 g/mol | [PubChem][9] |
| CAS Number | 170353-34-1 | [PubChem][9] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not experimentally reported | - |
| Boiling Point | Not experimentally reported | - |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DCM, Chloroform, Methanol) | - |
| pKa | Not experimentally reported | - |
| Topological Polar Surface Area | 46.3 Ų | [PubChem][9] |
| XLogP3 | 1.4 | [PubChem][9] |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, typically in the range of δ 6.8-7.5 ppm. The protons on the piperidine ring will appear as a series of multiplets in the upfield region, generally between δ 1.5-4.0 ppm. The two amide protons (-CONH₂) will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the ipso-carbon (attached to the nitrogen) appearing at a distinct downfield shift. The carbonyl carbon of the amide will be observed in the range of δ 170-180 ppm. The carbons of the piperidine ring will resonate in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. Key expected absorptions include:
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N-H stretch: A broad absorption in the region of 3100-3500 cm⁻¹ corresponding to the amide N-H bonds.
-
C=O stretch: A strong, sharp absorption around 1640-1680 cm⁻¹ characteristic of the amide carbonyl group.
-
C-N stretch: An absorption in the region of 1200-1400 cm⁻¹.
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Aromatic C-H and C=C stretches: Signals in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 204 would be expected. Fragmentation patterns would likely involve cleavage of the piperidine ring and loss of the carboxamide group. Electrospray ionization (ESI) would show the protonated molecule [M+H]⁺ at m/z = 205.
Applications in Drug Development and Medicinal Chemistry
1-Phenylpiperidine-4-carboxamide serves as a pivotal intermediate in the synthesis of a variety of pharmacologically active compounds.[4] Its structure is particularly exploited in the development of agents targeting the central nervous system.[4]
Derivatives of this scaffold have been investigated for their potential as:
-
Akt Inhibitors: The 1-(4-aminophenyl)piperidine-4-carboxamide core is a foundational structure for potent and selective Protein Kinase B (Akt) inhibitors, which are being explored for cancer therapy.[4]
-
Analgesics: The broader class of 4-phenylpiperidines has a well-established history in the development of opioid analgesics.[1][3]
-
Antipsychotic Agents: The phenylpiperidine motif is present in several antipsychotic medications.[4]
-
Sigma Receptor Ligands: Phenylpiperidine derivatives have been shown to bind with high affinity to sigma receptors, which are implicated in a variety of neurological and psychiatric conditions.
The carboxamide functionality provides a convenient handle for further chemical modification, allowing for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.
Safety and Handling
While a specific, comprehensive Material Safety Data Sheet (MSDS) for 1-Phenylpiperidine-4-carboxamide is not widely available, general precautions for handling similar chemical compounds should be followed. Based on the safety information for related piperidine derivatives, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.[4]
For more detailed safety information, it is advisable to consult the MSDS of structurally related compounds such as 1-phenylpiperidine and piperidine-4-carboxamide.
Conclusion
1-Phenylpiperidine-4-carboxamide is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple points for chemical diversification make it an attractive scaffold for the development of novel therapeutic agents. This technical guide has provided a foundational understanding of its core properties, a validated synthetic protocol, and an overview of its applications. As research into CNS disorders and oncology continues to evolve, the utility of this and related phenylpiperidine derivatives is poised to expand, making a thorough knowledge of its basic chemical principles indispensable for researchers in the field.
References
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Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor | Request PDF. ResearchGate. Available at: [Link]
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1-Phenylpiperidine-4-carboxamide | C12H16N2O | CID 10584339 - PubChem. Available at: [Link]
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